2,7-Dichlorodibenzofuran
Description
Structure
3D Structure
Properties
CAS No. |
74992-98-6 |
|---|---|
Molecular Formula |
C12H6Cl2O |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
2,7-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-7-2-4-11-10(5-7)9-3-1-8(14)6-12(9)15-11/h1-6H |
InChI Key |
DOZUTNBCPVUMPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Formation Mechanisms and Source Characterization of 2,7 Dichlorodibenzofuran
Unintended Formation Pathways
2,7-Dichlorodibenzofuran is formed through several unintended chemical and thermal reactions. These pathways often involve chlorinated precursor compounds and specific reaction conditions, such as high temperatures.
Chlorinated dibenzofurans, including congeners like 2,7-DCDF, are known to be formed as unwanted impurities during the production of certain chlorinated chemical products. t3db.caundrr.org Although not manufactured for commercial purposes, aside from small quantities for scientific research, CDFs arise from processes that utilize chlorinated compounds. t3db.caundrr.org For instance, they have been identified as contaminants in commercial products like pentachlorophenol (B1679276) and polychlorinated biphenyls (PCBs). publications.gc.ca The generation of these byproducts occurs when production processes involving chlorinated organic molecules create conditions conducive to the formation of the dibenzofuran (B1670420) ring structure. cpcb.nic.inmichigan.gov Industrial byproducts are materials that are not the intended product of a manufacturing process but are generated nonetheless. cpcb.nic.in
Combustion processes, particularly the incineration of municipal, medical, and hazardous waste, are significant sources of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). undrr.orgscielo.brdcceew.gov.au These compounds are formed as unwanted byproducts and can be released into the environment. undrr.org The formation of PCDD/Fs in incinerators can occur through two primary mechanisms: high-temperature (500-800°C) homogeneous reactions in the gas phase and low-temperature (200-500°C) heterogeneous catalytic reactions on the surface of fly ash particles. researchgate.netresearchgate.net The latter is considered the dominant pathway. researchgate.net
Factors influencing the formation of PCDD/Fs during incineration include the presence of residual carbon, oxygen levels, catalytic metals (like copper and iron), chlorine, and nitrogen compounds. nih.gov For example, studies on hazardous waste incinerators show that the congener profiles of PCDD/Fs can change depending on operational conditions like start-up versus normal operation. nih.gov While specific data for 2,7-DCDF is often part of the total PCDF measurement, the conditions that favor general PCDF formation also lead to the generation of its various isomers. The process involves precursors like chlorophenols and chlorobenzenes condensing and reacting on fly ash surfaces. researchgate.net
Polychlorinated dibenzofurans are well-documented contaminants found in commercial polychlorinated biphenyl (B1667301) (PCB) mixtures. undrr.orgpublications.gc.ca PCBs were manufactured as complex mixtures of different congeners, often sold under trade names like Aroclor. epa.gov These mixtures were not pure and contained PCDFs as impurities formed during the manufacturing process. undrr.org
Research has shown that the amount of PCDFs in transformer fluids containing PCBs (askarels) can increase as the equipment remains in service, suggesting formation during use. publications.gc.ca Furthermore, subjecting PCB-based fluids to high temperatures (around 500°C) in the presence of oxygen leads to the formation of PCDFs. publications.gc.ca While 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) is often a significant congener found, other dichlorinated isomers like 2,7-DCDF are also part of the broader PCDF contamination profile in these mixtures. publications.gc.ca
The oxidation of chlorophenols is a key precursor pathway for the formation of PCDDs and PCDFs. researchgate.net Laboratory studies investigating the oxidation of 2-chlorophenol (B165306) (2-CP) over metal oxide catalysts, which mimic the conditions on incinerator fly ash, have provided detailed insights into these formation mechanisms. dioxin20xx.orgnih.govacs.org
When 2-chlorophenol is oxidized, it can form a variety of products, including different isomers of dichlorodibenzofuran. For example, the oxidation of 2-CP over an iron oxide (Fe2O3) catalyst yields 4,6-dichlorodibenzofuran (B14162020) (4,6-DCDF) as a major product. nih.gov Similarly, studies using a copper oxide (CuO) catalyst also identified 4,6-DCDF as a principal PCDF product. acs.org While these studies specifically highlight 4,6-DCDF, the formation of other isomers like 2,7-DCDF occurs through similar surface-mediated radical-radical coupling reactions (a Langmuir-Hinshelwood mechanism) or reactions between a gas-phase molecule and a surface-adsorbed radical (an Eley-Rideal mechanism). acs.orgnih.gov Trace amounts of 2,7-DCDD have been detected in the oxidation of 2-CP, indicating that pathways for the formation of 2,7-substituted congeners exist, even if they are not the dominant products from this specific precursor. dioxin20xx.org
| Product | Catalyst/Condition | Significance | Reference |
|---|---|---|---|
| 4,6-Dichlorodibenzofuran (4,6-DCDF) | Fe₂O₃/silica (Oxidative) | Major PCDD/F product | nih.gov |
| 1-Monochlorodibenzo-p-dioxin (1-MCDD) | Fe₂O₃/silica (Oxidative) | Significant PCDD product | nih.gov |
| Dibenzofuran (DF) | Fe₂O₃/silica (Oxidative) | Yield decreased compared to pyrolysis | nih.gov |
| 4,6-Dichlorodibenzofuran (4,6-DCDF) | CuO/silica (Oxidative) | Principal PCDF product | acs.org |
| 2,7-Dichlorodibenzo-p-dioxin (B167052) (2,7-DCDD) | Iron Oxide/Silica (Oxidative) | Formed in trace amounts | dioxin20xx.org |
Source Apportionment Methodologies for this compound Emissions
Source apportionment is the process of identifying and quantifying the contributions of various sources to the concentration of a pollutant at a specific location, known as a receptor. lcsqa.orgeuropa.eu For a compound like 2,7-DCDF, this involves determining how much of its presence in an environmental sample (e.g., air, soil) comes from different sources like waste incinerators, industrial facilities, or historical PCB contamination.
There are two main types of source apportionment models: lcsqa.org
Receptor-Oriented Models : These models use the chemical and physical characteristics of the pollutants measured at the receptor site to identify and quantify source contributions. lcsqa.orgeuropa.eu They work by analyzing patterns in the data to resolve distinct chemical profiles or "fingerprints" associated with different sources. Common receptor models include the Chemical Mass Balance (CMB) model and Positive Matrix Factorization (PMF). lcsqa.orgnih.gov For PCDD/Fs, this would involve analyzing the specific congener patterns (the relative abundance of different isomers) in an environmental sample and comparing them to the known congener patterns emitted from sources like incinerators or found in PCB mixtures.
Source-Oriented Models : These models use emission inventories and meteorological data to simulate the transport and dispersion of pollutants from their sources to the receptor. europa.eu They provide a "bottom-up" estimate of source contributions.
By applying these methodologies, researchers can create a more complete picture of the origins of 2,7-DCDF in the environment, which is essential for developing effective management and mitigation strategies. europa.eucopernicus.org
Emission Factor Determination for this compound Sources
An emission factor is a representative value that relates the quantity of a pollutant released into the atmosphere with a specific activity associated with that release. ghginstitute.org Emission factors are typically expressed as the mass of the pollutant emitted per unit of activity, such as kilograms of pollutant per ton of waste incinerated. ghginstitute.orgclimatiq.io
To determine an emission factor for 2,7-DCDF from a source like a municipal waste incinerator, a series of steps would be followed:
Source Testing : Direct measurements of the flue gas from the incinerator stack are taken over a period of time to determine the concentration of 2,7-DCDF.
Data Collection : Simultaneously, data on the activity level is collected. For an incinerator, this would be the mass of waste being burned.
Calculation : The emission factor is calculated by dividing the total mass of 2,7-DCDF emitted during the test period by the total amount of waste processed during that same period.
The basic formula is: Emission Factor = Mass of Pollutant Emitted / Unit of Activity ghginstitute.org
Emission factors can be developed for specific facilities or as averages for entire source categories (e.g., an average emission factor for all hazardous waste incinerators). epa.gov These factors are crucial for creating emission inventories, which are comprehensive estimates of all air pollutants released from various sources within a specific geographical area. ghgprotocol.org
| Parameter | Value | Unit |
|---|---|---|
| Measured 2,7-DCDF Emission Rate | 50 | micrograms/hour |
| Waste Incineration Rate (Activity) | 10 | tonnes/hour |
| Calculated Emission Factor | 5.0 | micrograms/tonne of waste |
Note: The data in this table is for illustrative purposes only and does not represent actual measured emission factors.
Environmental Distribution and Transport Dynamics of 2,7 Dichlorodibenzofuran
Occurrence in Environmental Matrices
Limited specific data exists for the 2,7-dichlorodibenzofuran congener. Much of the understanding of its environmental occurrence is inferred from studies on PCDFs as a group.
The atmospheric transport of these compounds is a significant pathway for their global distribution. Less chlorinated congeners are generally more volatile and can be transported over long distances in the vapor phase, while more chlorinated congeners tend to adsorb to airborne particulate matter.
Specific concentrations of this compound in aquatic systems have not been widely reported. The low water solubility of PCDFs suggests that their concentrations in the water column are likely to be very low, typically in the picogram per liter (pg/L) range. Due to their hydrophobicity, these compounds tend to partition from the water column to suspended solids and sediments.
Soils and sediments act as significant sinks for PCDFs due to their lipophilic nature. Concentrations of total PCDD/Fs in sediments can range from background levels in remote areas to highly elevated concentrations in areas impacted by industrial discharges or historical contamination. While specific data for this compound is scarce, studies analyzing PCDF congener profiles in river sediments have been conducted. For instance, analyses of river sediments have shown the presence of various PCDF congeners, with the distribution and concentration depending on the proximity to pollution sources.
Table 1: Example of PCDF Congener Concentrations in River Sediments (Hypothetical Data for Illustrative Purposes)
| PCDF Congener | Concentration Range (pg/g dry weight) |
| Tetrachlorodibenzofurans (TCDFs) | 10 - 500 |
| Pentachlorodibenzofurans (PeCDFs) | 5 - 250 |
| Hexachlorodibenzofurans (HxCDFs) | 2 - 100 |
| Heptachlorodibenzofurans (HpCDFs) | 1 - 50 |
| Octachlorodibenzofuran (OCDF) | <1 - 20 |
Note: This table is for illustrative purposes only and does not represent actual measured concentrations of this compound.
This compound, like other PCDFs, has the potential to bioaccumulate in living organisms. The primary pathway for bioaccumulation in aquatic organisms is through the food web. These compounds are taken up by organisms at lower trophic levels and are subsequently transferred to predators, leading to biomagnification.
Studies on the bioaccumulation of PCDD/Fs in fish have shown that factors such as the lipid content of the organism and its trophic level are significant determinants of the contaminant burden nih.gov. Research on Atlantic salmon has indicated that tetra- and pentachlorinated PCDF congeners are preferentially accumulated, while more highly chlorinated congeners are more readily excreted oup.com. This suggests that this compound, a dichlorinated congener, would likely be bioaccumulated. The bioaccumulation factor (BAF), which is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment, is a key metric for assessing bioaccumulation potential.
Environmental Partitioning Behavior
The partitioning of this compound between different environmental compartments is a critical aspect of its environmental fate.
The sediment-water partition coefficient (Kd) is a measure of the distribution of a chemical between sediment and the surrounding water at equilibrium. It is a crucial parameter for predicting the fate and transport of hydrophobic compounds in aquatic environments. The organic carbon-water partition coefficient (Koc) normalizes the Kd to the fraction of organic carbon in the sediment, providing a more universal measure of a compound's tendency to sorb to organic matter.
Using this estimated log Kow, the log Koc can be estimated using the following relationship:
log Koc ≈ log Kow - 0.21
This would yield an estimated log Koc of approximately 5.39 for this compound. A high Koc value indicates a strong tendency for the compound to adsorb to sediment organic carbon, resulting in low concentrations in the overlying water column.
Table 2: Estimated Partitioning Coefficients for this compound
| Parameter | Estimated Value | Description |
| log Kow | ~5.6 | A measure of the compound's lipophilicity or hydrophobicity. |
| log Koc | ~5.39 | Indicates a strong tendency to adsorb to organic carbon in sediment. |
Note: These values are estimates based on a related isomer and empirical relationships.
Air-Soil Exchange Dynamics
The interchange of this compound between the atmosphere and soil is a critical process influencing its environmental persistence and transport. This dynamic equilibrium is governed by factors such as the compound's vapor pressure and its Henry's Law constant, as well as soil characteristics and ambient temperature.
For polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDFs), studies have shown that lower-chlorinated congeners, which include dichlorodibenzofurans, tend to exhibit a stronger net volatilization from soil into the air. In contrast, the more heavily chlorinated congeners are often found to be near equilibrium or experiencing net deposition from the air to the soil. This suggests that this compound is likely to move from soil to the atmosphere.
The direction of this exchange can be predicted using the fugacity fraction, where a value greater than 0.5 indicates net volatilization and a value less than 0.5 suggests net deposition. The physicochemical properties of this compound, particularly its Henry's Law Constant, are essential for these calculations.
| Physicochemical Property | Value | Implication for Air-Soil Exchange |
|---|---|---|
| Henry's Law Constant (H) | Data available for this compound | Indicates the partitioning behavior between air and water, which influences wet and dry deposition rates to soil. |
| Vapor Pressure | 0.0000254 mmHg (for 2,8-dichlorodibenzofuran) | A low vapor pressure suggests a tendency to remain in the solid or liquid phase, but volatilization from soil can still be a significant process over time. |
Octanol-Water Partitioning Correlation in Environmental Fate Models
Environmental fate models rely on key physicochemical parameters to predict the distribution of chemicals in the environment. One of the most critical of these is the octanol-water partition coefficient (Kow), which is typically expressed as its logarithm (log Kow). This value quantifies a chemical's lipophilicity, or its tendency to partition into fatty tissues and organic matter rather than water.
A high log Kow value indicates a greater affinity for organic phases, suggesting that the compound is likely to bioaccumulate in organisms and adsorb to organic matter in soil and sediment. For this compound, while specific experimental data is limited, a computed log Kow value for the closely related isomer, 2,8-dichlorodibenzofuran (B1206507), is 5.6 nih.gov. This high value is indicative of a strong tendency to associate with organic matter.
In environmental fate models, the log Kow is used to estimate other important partitioning coefficients, such as the organic carbon-water partition coefficient (Koc), which predicts the extent of a chemical's adsorption to soil and sediment. Chemicals with a log Kow greater than 5 are considered to have a high potential for bioaccumulation under frameworks like the Stockholm Convention.
| Parameter | Description | Relevance for this compound |
|---|---|---|
| log Kow | The logarithm of the ratio of a chemical's concentration in octanol to its concentration in water at equilibrium. | A computed value of 5.6 for an isomeric dichlorodibenzofuran suggests high lipophilicity and a strong potential for bioaccumulation and adsorption to organic matter nih.gov. |
| Environmental Fate Models | Mathematical models that use chemical properties to predict environmental distribution. | The high log Kow of dichlorodibenzofurans is a key input, predicting partitioning into soil, sediment, and biota. |
Soot-Water Partitioning
Recent research has highlighted the importance of soot and other forms of black carbon as significant sorbents for hydrophobic organic compounds like PCDFs in the environment. The partitioning of these compounds to soot is often much stronger than would be predicted by models based solely on partitioning to bulk organic matter, as quantified by the organic carbon-normalized partition coefficient (Koc).
For PCDFs, the soot-water distribution coefficient (Ksc) has been found to be significantly higher than Koc. Studies have shown that for PCDFs with up to four chlorine atoms, the ratio of Ksc to Koc can range from 150 to 490, with a median of 300 nih.gov. This indicates a particularly strong sorption to soot surfaces.
This strong association with soot has significant implications for the environmental fate of this compound. It suggests that in urban and industrial areas with higher levels of soot in soil and sediment, the compound will be less bioavailable and less mobile. However, soot particles can also be transported over long distances in the atmosphere, acting as a carrier for adsorbed PCDFs. A significant correlation has been observed between the logarithm of the soot-water distribution coefficient (log Ksc) and the logarithm of the octanol-water partition coefficient (log Kow) for PCDFs, with a coefficient of determination (R²) greater than 98% nih.gov.
Global and Regional Distribution Patterns of this compound
Polychlorinated dibenzofurans are ubiquitous environmental contaminants due to their formation as unintentional byproducts in a variety of industrial and combustion processes. While specific monitoring data for this compound are scarce, the general distribution patterns of PCDFs provide insight into its likely presence in various environmental compartments globally and regionally.
PCDFs are subject to long-range atmospheric transport, leading to their detection in remote regions far from their original sources. Studies of the global oceanic atmosphere have identified various PCDD/F congeners, though these studies often focus on the more toxic 2,3,7,8-substituted congeners or the most abundant, highly chlorinated congeners.
Regional studies in industrial and urban areas generally show higher concentrations of PCDFs in soil and sediment. For instance, investigations around municipal waste incinerators and in industrial regions have documented the presence of a wide range of PCDF isomers in soil samples. The congener profile, or the relative abundance of different isomers, can sometimes provide clues about the emission sources. However, specific concentration data for this compound are not commonly reported in these studies, suggesting it is likely a minor component of the total PCDF contamination.
Environmental Transformation and Degradation Pathways of 2,7 Dichlorodibenzofuran
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 2,7-Dichlorodibenzofuran, these mechanisms primarily include reactions initiated by light, heat, and highly reactive chemical species.
Photolytic Transformation
Photolytic transformation, or photodegradation, is a key abiotic pathway for PCDFs in the environment. This process involves the absorption of light energy, typically ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of chemical bonds. The primary photolytic degradation pathway for chlorinated aromatic compounds like 2,7-DCDF is reductive dechlorination. csbsju.edu This reaction involves the breaking of a carbon-chlorine (C-Cl) bond and its replacement with a carbon-hydrogen (C-H) bond, resulting in the formation of less chlorinated dibenzofurans. researchgate.net
Studies on the photodegradation of 2,8-dichlorodibenzofuran (B1206507), a structural isomer of 2,7-DCDF, have shown that irradiation with UV light leads to the stepwise removal of chlorine atoms. researchgate.net This suggests that 2,7-DCDF would similarly degrade to form monochlorodibenzofurans and eventually the parent dibenzofuran (B1670420) molecule. researchgate.net In addition to dechlorination, C-O bond cleavage of the ether linkage and subsequent hydroxylation can also occur, leading to the formation of hydroxylated biphenyls. csbsju.edu The rate and extent of photodegradation can be influenced by environmental conditions, such as the presence of sensitizing molecules in natural waters, which can enhance degradation rates. csbsju.edu
Hydrolytic Cleavage
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The dibenzofuran structure, characterized by a stable aromatic ether linkage, is generally resistant to hydrolysis under typical environmental pH and temperature conditions. viu.ca While hydrolysis is a significant degradation pathway for certain classes of organic compounds like alkyl halides and esters, the strong aromatic C-O bond in the furan (B31954) ring of 2,7-DCDF is not readily cleaved by water. viu.ca Consequently, hydrolytic cleavage is considered a negligible degradation pathway for this compound in the environment.
Thermo-Oxidative Fission
Thermo-oxidative fission refers to the degradation of a compound at elevated temperatures in the presence of oxygen. This process is particularly relevant in the context of high-temperature industrial processes and incineration for waste remediation. Polychlorinated dibenzofurans are known to be thermally stable but can be destroyed at temperatures above 800°C with adequate residence times. nih.gov
During thermal treatment, such as in incinerators, 2,7-DCDF can undergo decomposition. However, incomplete combustion or thermal processes at lower temperatures (below 600°C) can paradoxically lead to the formation of PCDFs from precursor compounds like polychlorinated biphenyls (PCBs) or other chlorinated aromatics. tandfonline.comnih.govwikipedia.org The destruction of 2,7-DCDF via thermo-oxidative fission is a complex process involving radical reactions, leading to the breakdown of the aromatic rings into smaller, less harmful molecules like CO2, H2O, and HCl. lidsen.com The efficiency of this destruction is highly dependent on the temperature, residence time, and oxygen availability in the thermal system. nih.govlidsen.com
Advanced Oxidation Processes (AOPs) for Environmental Attenuation
Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies designed to degrade persistent organic pollutants through the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). researchgate.net These radicals are powerful, non-selective oxidizing agents that can rapidly react with and mineralize compounds like 2,7-DCDF. acs.org
Several AOPs are applicable for the degradation of PCDFs:
Photocatalysis: This process often utilizes a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon UV irradiation, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals. nih.gov Studies on other PCDFs have demonstrated that photocatalysis can effectively degrade these compounds, primarily through cleavage of the C-O ether bond, leading to ring-opening and eventual mineralization. nih.gov
UV/H2O2: The photolysis of hydrogen peroxide (H2O2) with UV light directly generates hydroxyl radicals, which then attack the pollutant molecule.
Ozonation: While ozone itself is a strong oxidant, its combination with UV light or hydrogen peroxide can enhance the production of hydroxyl radicals, leading to more efficient degradation. nih.gov
The reaction of hydroxyl radicals with chlorinated dibenzodioxins and dibenzofurans proceeds primarily via addition to the aromatic ring. acs.orgnih.gov This initial attack destabilizes the molecule, leading to subsequent bond cleavage and degradation into smaller organic acids and eventually inorganic products. tandfonline.com AOPs represent a promising technology for the active treatment of water and soil contaminated with this compound.
Biotic Degradation Mechanisms (Biodegradation)
Biodegradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This process is a crucial pathway for the natural attenuation of many environmental contaminants.
Microbial Transformation by Bacterial Strains
Several bacterial strains have been identified that are capable of transforming this compound, often through co-metabolism, where the bacterium degrades the pollutant while growing on another primary carbon source. The initial and most critical step in the aerobic bacterial degradation of dibenzofuran and its chlorinated derivatives is an angular dioxygenation reaction. nih.govnih.govnih.gov This reaction is catalyzed by a multicomponent enzyme system that inserts two hydroxyl groups at the angular position (C4) and the adjacent carbon (C4a), adjacent to the ether bridge. nih.govnih.gov This dihydroxylation destabilizes the molecule, leading to the spontaneous cleavage of the furan ring.
Research has shown varied capabilities among different bacterial strains and their specific enzymes to degrade 2,7-DCDF:
Sphingomonas wittichii RW1: This well-studied bacterium is known to degrade dibenzofuran and some chlorinated dioxins. nih.govnih.govsemanticscholar.org However, its degradation efficiency for 2,7-DCDF is reported to be very low. researchgate.net
Terrabacter sp. strain DBF63: The dibenzofuran 4,4a-dioxygenase (DFDO) enzyme from this strain was found to be unable to degrade 2,7-DCDF. nih.gov Despite the inability of its primary enzyme, the whole-cell culture showed some limited degradation (10-25%), suggesting that other, less specific oxygenases within the bacterium may be responsible for a minor transformation pathway, possibly through monohydroxylation. nih.gov
Pseudomonas sp. strain CA10: In contrast to DFDO, the carbazole (B46965) 1,9a-dioxygenase (CARDO) from this strain is capable of catalyzing the angular dioxygenation of 2,7-DCDF. nih.gov Studies showed a 15-35% decrease in 2,7-DCDF concentration when incubated with this strain. nih.gov However, the expected metabolic product, 4-chlorocatechol, was not detected, indicating that while the initial attack occurs, the subsequent metabolic steps may be blocked or proceed through an alternative, unidentified pathway. nih.gov
The general pathway, when it proceeds, involves the initial angular dioxygenation, followed by the action of a meta-cleavage dioxygenase and a hydrolase, ultimately leading to the formation of chlorinated catechols. nih.gov For 2,7-DCDF, the expected product from a successful degradation cascade would be 4-chlorocatechol. The differing substrate specificities of the angular dioxygenases in various bacterial strains are a key determinant in the environmental biodegradability of specific PCDF congeners like this compound.
Interactive Data Table: Bacterial Transformation of this compound
| Bacterial Strain | Key Enzyme | Enzyme Activity on 2,7-DCDF | Degradation (%) | Identified Metabolites | Reference |
|---|---|---|---|---|---|
| Terrabacter sp. DBF63 | Dibenzofuran 4,4a-dioxygenase (DFDO) | Ineffective | 10-25% (whole cell) | Monohydroxylated derivative (predicted) | nih.gov |
| Pseudomonas sp. CA10 | Carbazole 1,9a-dioxygenase (CARDO) | Effective | 15-35% | None detected | nih.gov |
| Sphingomonas wittichii RW1 | Dibenzofuran 4,4a-dioxygenase (DxnA1A2) | Low activity | 6% | Not specified | researchgate.net |
Fungal Transformation by White-Rot Fungi
White-rot fungi are renowned for their ability to degrade lignin (B12514952), a complex and recalcitrant natural polymer. nih.gov The non-specific, extracellular enzymatic machinery they use for this purpose is also highly effective at degrading a wide array of persistent environmental pollutants, including 2,7-DCDF. nih.gov Fungi such as Phanerochaete chrysosporium, Phanerochaete sordida, and Phlebia lindtneri have been shown to transform chlorinated dibenzofurans and dioxins. oup.comasm.org
A key enzyme system in white-rot fungi is the ligninolytic system, which includes lignin peroxidases (LiPs). nih.gov LiPs are heme-containing enzymes that, in the presence of hydrogen peroxide, generate highly reactive cation radicals from aromatic compounds. This one-electron oxidation is a powerful initial step in breaking down stable molecules. In the degradation of the analogous compound 2,7-DCDD by Phanerochaete chrysosporium, LiP catalyzes an initial oxidation that leads to the cleavage of the ether bonds. oup.com This reaction yields quinone products, such as 4-chloro-1,2-benzoquinone and 2-hydroxy-1,4-benzoquinone. oup.com This oxidative cleavage represents a fundamentally different initial attack compared to the dioxygenase mechanism used by bacteria.
In addition to LiP-mediated oxidation, white-rot fungi employ another significant transformation strategy: hydroxylation. This reaction is catalyzed by cytochrome P450 monooxygenases and introduces hydroxyl (-OH) groups onto the aromatic rings. This increases the water solubility of the compound and can facilitate further degradation. The white-rot fungus Phlebia lindtneri has been shown to metabolize 2,8-dichlorodibenzofuran (2,8-DCDF) into a hydroxylated derivative (hydroxy-diCDF). oup.comoup.comnih.gov Similarly, studies with the non-chlorinated parent compound, dibenzofuran, by the fungus Paecilomyces lilacinus identified 2,7-dihydroxydibenzofuran as a metabolite, demonstrating the fungal capacity to hydroxylate these specific positions. researchgate.netnih.gov This suggests that a likely pathway for 2,7-DCDF transformation by certain fungi is through initial mono- or di-hydroxylation of the chlorinated rings. colab.ws
| Fungal Strain | Substrate | Primary Transformation Pathway | Key Metabolites/Products |
|---|---|---|---|
| Phanerochaete chrysosporium | 2,7-Dichlorodibenzo-p-dioxin (B167052) (analog) | Lignin Peroxidase (LiP) Mediated Oxidation | 4-chloro-1,2-benzoquinone |
| Phlebia lindtneri | 2,8-Dichlorodibenzofuran | Hydroxylation | hydroxy-dichlorodibenzofuran |
| Paecilomyces lilacinus | Dibenzofuran (parent compound) | Hydroxylation | 2,7-dihydroxydibenzofuran |
Metabolic Products and Intermediates
The biodegradation of this compound by various microorganisms leads to the formation of several metabolic products and intermediates. Research has shown that different microbial species employ distinct enzymatic pathways, resulting in a range of breakdown compounds.
Fungal degradation of this compound has been observed to yield chlorinated catechols and salicylic (B10762653) acids. In one study, the bioremediation of this compound by fungi resulted in the detection of 4-Chlorocatechol and 3,5-Dichlorosalicylic acid as intermediates. scialert.net
Bacterial degradation, particularly by strains capable of utilizing diaryl ethers, also contributes to the transformation of this compound. The bacterium Sphingomonas sp. strain RW1 has been shown to metabolize this compound, leading to the accumulation of two primary metabolites: 6-chloro-2-methyl-4H-chromen-4-one and 7-chloro-2-methyl-4H-chromen-4-one . nih.gov Another bacterial degradation pathway involves angular dioxygenation. While the enzyme dibenzofuran 4,4a-dioxygenase (DFDO) does not appear to act on 2,7-dichlorodibenzo-p-dioxin (a related compound), carbazole 1,9a-dioxygenase (CARDO) has been shown to catalyze the angular dioxygenation of this compound, producing a monohydroxylated derivative. nih.gov This suggests a similar potential pathway for this compound.
The table below summarizes the identified metabolic products of this compound from various microbial sources.
| Metabolic Product/Intermediate | Degrading Microorganism/Enzyme | Source |
|---|---|---|
| 4-Chlorocatechol | Fungi (PL1 and 267) | scialert.net |
| 3,5-Dichlorosalicylic acid | Fungi (PL1 and 267) | scialert.net |
| 6-chloro-2-methyl-4H-chromen-4-one | Sphingomonas sp. strain RW1 | nih.gov |
| 7-chloro-2-methyl-4H-chromen-4-one | Sphingomonas sp. strain RW1 | nih.gov |
| Monohydroxylated derivative | Carbazole 1,9a-dioxygenase (CARDO) | nih.gov |
Degradation Kinetics in Environmental Matrices
The rate at which this compound degrades in the environment is a critical factor in assessing its persistence. Degradation kinetics are influenced by the environmental matrix (soil, water, sediment), microbial populations, and abiotic factors such as sunlight.
In soil environments, microbial activity is a primary driver of degradation. Studies on tropical contaminated soil have identified bacterial strains capable of degrading dichlorinated dibenzofurans. For instance, Bacillus sp. SS2 and Serratia sp. SSA1, demonstrated significant removal of the closely related isomer, 2,8-dichlorodibenzofuran, with 86.22% and 80.97% removal, respectively. proquest.com Fungal species have also shown considerable efficacy in soil remediation. In one study, the fungus designated as 267 degraded between 37% and 63% of this compound in soil over a period of 15 to 30 days. scialert.net
The degradation of polychlorinated dibenzofurans (PCDFs) in aquatic environments is influenced by photodegradation. The direct photolysis rate of PCDFs is generally faster than that of polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov The rate of photodegradation tends to decrease with an increasing number of chlorine atoms. nih.gov
The following table presents data on the degradation of this compound and a closely related isomer in soil.
| Compound | Matrix | Microorganism | Degradation Extent | Time Frame | Source |
|---|---|---|---|---|---|
| This compound | Soil | Fungus 267 | 37% - 63% | 15 - 30 days | scialert.net |
| 2,8-Dichlorodibenzofuran | Soil | Bacillus sp. SS2 | 86.22% | Not specified | proquest.com |
| 2,8-Dichlorodibenzofuran | Soil | Serratia sp. SSA1 | 80.97% | Not specified | proquest.com |
Environmental Half-Life Determinations
The environmental half-life (DT50) is a measure of the time it takes for 50% of a compound to be degraded in a specific environment. Direct experimental data on the half-life of this compound in various environmental matrices is limited. However, information on related compounds can provide an indication of its persistence.
In aquatic systems, photodegradation is a significant factor. For dichlorinated dibenzofurans, photolysis half-lives can be relatively short under laboratory conditions with UV light, ranging from minutes to hours. nih.gov In natural sunlight, these processes are considerably slower. nih.gov For example, the photolysis half-life of some PCDFs in sunlight has been reported to be in the range of 6.4 to 23 hours. nih.gov
In biological systems, the half-life can vary. In a study on rainbow trout, the biological half-life of 3,6-dichlorodibenzofuran (B12910135) was determined to be 24 days. oup.com While this is not a direct measure of environmental persistence, it suggests that dichlorinated dibenzofurans can persist in organisms for a period of weeks. Generally, the persistence of chlorinated dibenzofurans in soil is expected to be significant, with more highly chlorinated congeners having very long half-lives.
Identification and Characterization of Environmental Transformation Products
The transformation of this compound in the environment results in a variety of products, depending on the degradation pathway.
Microbial Transformation Products: As detailed in section 4.2.2.3, microbial degradation leads to the formation of chlorinated catechols, salicylic acids, and chromenones. These products are the result of enzymatic attacks on the aromatic rings and subsequent cleavage.
Photodegradation Products: Photodegradation of PCDFs in aqueous environments can proceed through two primary pathways: reductive dechlorination (C-Cl bond cleavage) and C-O bond cleavage. nih.gov Direct photolysis primarily leads to the removal of chlorine atoms. nih.gov Studies on the parent compound, dibenzofuran, have shown that its photolysis in lake water yields 2,2′-dihydroxybiphenyl , which can be further transformed into 2,2′,3-trihydroxybiphenyl . csbsju.edu This suggests that hydroxylation and cleavage of the ether linkage are potential transformation pathways for chlorinated dibenzofurans as well. Furthermore, the photolysis of 2,8-dichlorodibenzofuran has been observed to result in rapid dechlorination and the formation of unidentified polymeric products. researchgate.net
The table below lists the identified and potential environmental transformation products of dichlorodibenzofurans.
| Transformation Product | Formation Pathway | Precursor | Source |
|---|---|---|---|
| 4-Chlorocatechol | Fungal Metabolism | This compound | scialert.net |
| 3,5-Dichlorosalicylic acid | Fungal Metabolism | This compound | scialert.net |
| 6-chloro-2-methyl-4H-chromen-4-one | Bacterial Metabolism | This compound | nih.gov |
| 7-chloro-2-methyl-4H-chromen-4-one | Bacterial Metabolism | This compound | nih.gov |
| Monohydroxylated derivative | Bacterial Metabolism | This compound | nih.gov |
| 2,2′-dihydroxybiphenyl | Photolysis (potential) | Dibenzofuran | csbsju.edu |
| 2,2′,3-trihydroxybiphenyl | Photolysis (potential) | 2,2′-dihydroxybiphenyl | csbsju.edu |
| Unidentified polymeric products | Photolysis | 2,8-Dichlorodibenzofuran | researchgate.net |
Analytical Chemistry Methodologies for 2,7 Dichlorodibenzofuran
Sample Preparation Techniques for Environmental Matrices
Sample preparation is a critical initial step in the analytical workflow, designed to isolate and concentrate the target analyte from the complex sample matrix, thereby enhancing the accuracy and reliability of the results. researchgate.net For environmental matrices such as soil, water, and sludge, the preparation process must effectively remove interfering substances. researchgate.netresearchgate.net Common steps include extraction, concentration, and clean-up. researchgate.net The development of modern sample preparation techniques aims to reduce solvent consumption, decrease analysis time, and minimize potential errors associated with multi-stage operations. researchgate.net
The choice of extraction methodology is dependent on the specific characteristics of the environmental matrix and the analyte. For persistent organic pollutants like 2,7-Dichlorodibenzofuran, several advanced extraction techniques are employed.
Solid-Phase Extraction (SPE): This technique is widely used for water samples. It involves passing the liquid sample through a solid sorbent material that retains the analyte. researchgate.netmdpi.com The analyte is later eluted with a small volume of an appropriate solvent. SPE offers benefits such as high recovery rates, reduced solvent usage compared to traditional liquid-liquid extraction, and the ability to handle large sample volumes. researchgate.net
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is highly effective for solid and semi-solid samples like soil and sludge. mdpi.com This method uses conventional solvents at elevated temperatures and pressures, which increases the efficiency and speed of the extraction process. mdpi.com Solvents such as toluene, n-hexane, and dichloromethane (B109758) have been investigated for extracting similar compounds from soil. researchgate.net
Solid-Liquid Extraction (SLE): This is a more traditional method used for solid samples. It involves mixing the sample with an extraction solvent and using agitation, sonication, or heating to facilitate the transfer of the analyte from the sample matrix to the solvent. nih.govresearchgate.net For instance, acetonitrile (B52724) has been used to extract related compounds from soil samples, followed by agitation. nih.gov Low-temperature purification can be combined with SLE to improve the removal of interfering substances. researchgate.net
| Technique | Applicable Matrix | Principle | Advantages |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Water, Liquid Samples | Analyte partitions onto a solid sorbent from a liquid phase. | Reduced solvent use, high concentration factor, simplification of purification. researchgate.net |
| Pressurized Liquid Extraction (PLE) | Soil, Sludge, Solid Samples | Extraction with solvents at elevated temperature and pressure. | Fast, efficient, requires less solvent than traditional methods. mdpi.com |
| Solid-Liquid Extraction (SLE) | Soil, Solid Samples | Analyte is dissolved from a solid matrix into a solvent. | Versatile, can be enhanced with heat or sonication. researchgate.netnih.govresearchgate.net |
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from other co-extracted compounds and isomers, which is crucial for unambiguous identification and quantification. nih.gov Both gas and liquid chromatography are powerful separation techniques, with the choice depending on the analyte's volatility and thermal stability. ksu.edu.sa
Gas chromatography is the most common and effective technique for the analysis of polychlorinated dibenzofurans (PCDFs) due to their volatility and thermal stability. The separation is achieved by passing the vaporized sample through a capillary column. nist.gov The choice of the stationary phase within the column is critical for separating the various PCDF congeners. nih.gov
For this compound, non-polar capillary columns are typically used. The retention of the compound is characterized by its retention index (RI), which is a standardized measure. The NIST Chemistry WebBook provides retention index data for this compound on a standard non-polar column, with reported Van Den Dool and Kratz retention indices of 1930 and 1931 under different temperature programs. nist.gov Precise temperature programming of the GC oven is necessary to achieve optimal separation of complex mixtures. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. amazonaws.com It is particularly suitable for compounds that are not sufficiently volatile or are thermally labile, meaning they decompose at the high temperatures used in GC. ksu.edu.sabasicmedicalkey.com
While GC is more prevalent for PCDF analysis, HPLC can be applied, especially when coupled with mass spectrometry. csbsju.edu A typical HPLC system consists of a solvent reservoir, a high-pressure pump, an injector, a column, and a detector. basicmedicalkey.com Reversed-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water), is a common mode of operation. csbsju.edunih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. amazonaws.com
Hyphenated techniques, which couple a separation method with a detection method, are the gold standard for the analysis of trace environmental contaminants. The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is the definitive technique for the identification and quantification of this compound. nih.govsciresjournals.com
This technique leverages the high separation efficiency of GC with the unparalleled sensitivity and specificity of MS. researchgate.net After the compounds are separated on the GC column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. nih.govnih.gov High-resolution mass spectrometry (HRMS) is often required to achieve the very low detection limits needed for dioxin and furan (B31954) analysis and to differentiate target compounds from matrix interferences. nih.gov The use of GC-MS allows for the unambiguous identification of specific isomers even in complex mixtures. researchgate.net
Spectroscopic and Mass Spectrometric Characterization
Mass spectrometry (MS) is the primary method for the structural characterization and confirmation of this compound. When coupled with GC, it provides a powerful tool for identifying compounds based on both their retention time and their unique mass spectrum.
Upon entering the mass spectrometer, molecules are typically ionized using Electron Ionization (EI). This high-energy process causes the molecule to fragment in a predictable and reproducible manner. sciresjournals.comnih.gov The resulting pattern of fragment ions, known as the mass spectrum, serves as a molecular "fingerprint" that can be used for definitive identification by comparing it to spectral libraries. For chlorinated compounds like this compound, the mass spectrum is characterized by a distinct isotopic pattern caused by the presence of the 35Cl and 37Cl isotopes.
The molecular formula of this compound is C₁₂H₆Cl₂O, with a monoisotopic mass of approximately 235.98 Da. uni.lu Advanced MS techniques like multiple-stage mass spectrometry (MSⁿ) can be used to further investigate fragmentation pathways, which is particularly useful for distinguishing between closely related isomers. nih.govresearchgate.net Predicted mass spectrometry data, including the mass-to-charge ratios (m/z) of various adducts, can aid in identification. uni.lu
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 236.98685 |
| [M+Na]⁺ | 258.96879 |
| [M-H]⁻ | 234.97229 |
| [M+NH₄]⁺ | 254.01339 |
| [M+K]⁺ | 274.94273 |
| [M]⁺ | 235.97902 |
Other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful for the structural elucidation of pure compounds but are generally not used for routine trace-level environmental analysis due to their lower sensitivity compared to mass spectrometry. nih.govresearchgate.net
Mass Spectrometry Fragmentation Patterns
Electron impact (EI) ionization is a common technique used in mass spectrometry for the analysis of PCDFs. libretexts.orgraco.cat In EI-MS, the 2,7-DCDF molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure and is crucial for its identification.
For this compound (C₁₂H₆Cl₂O), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion cluster, with peaks at M, M+2, and M+4, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
The primary fragmentation pathways for chlorinated dibenzofurans typically involve the sequential loss of chlorine atoms and carbon monoxide (CO).
Anticipated Fragmentation of this compound:
| Ion | Formation Pathway | Description |
| [M]⁺ | Ionization of the parent molecule | Molecular ion |
| [M-Cl]⁺ | Loss of a chlorine radical | Results in a monochlorodibenzofuran cation |
| [M-COCl]⁺ | Loss of a chlorocarbonyl radical | A common fragmentation for chlorinated aromatic ethers |
| [M-2Cl]⁺ or [M-Cl₂] | Loss of two chlorine radicals or a dichlorine molecule | Results in a dibenzofuran (B1670420) cation |
| Biphenylnyl ions | Further fragmentation | Resulting from the cleavage of the furan ring |
This table is generated based on established fragmentation patterns for similar halogenated aromatic compounds.
The stability of the dibenzofuran ring system means that the molecular ion is often one of the most abundant ions in the spectrum under EI conditions. nih.gov The unambiguous identification of 2,7-DCDF relies on both its retention time in the gas chromatograph and the accurate mass measurement of its characteristic ions, including the molecular ion and key fragments. nih.gov
Isomer Profiling and Congener Analysis
There are 135 possible congeners of PCDFs, and the specific arrangement of chlorine atoms (isomerism) significantly influences the compound's toxicological properties. apvma.gov.au Therefore, isomer-specific analysis is critical. 2,7-DCDF is one of several dichlorodibenzofuran isomers. The analytical challenge lies in separating these structurally similar compounds from each other and from other PCDF congeners. nih.govnih.govynu.ac.jp
High-resolution gas chromatography is essential for separating PCDF isomers. acs.org Capillary columns with specific stationary phases are employed to achieve the necessary resolution.
Commonly Used GC Columns for PCDF Isomer Separation:
| Column Type | Stationary Phase | Application Notes |
| DB-5 | (5%-Phenyl)-methylpolysiloxane | A common non-polar column used for initial screening and separation. |
| SP-2331 | Bis(cyanopropyl) polysiloxane | A polar column often used as a confirmation column to resolve isomers that co-elute on a non-polar phase. |
Data sourced from regulatory methods such as EPA Method 1613. apvma.gov.auwell-labs.com
Congener analysis involves identifying and quantifying the full range of PCDF congeners present in a sample. This detailed profiling is important for source apportionment studies, as different emission sources (e.g., waste incineration, chemical manufacturing) can have characteristic PCDF congener patterns. ynu.ac.jp The analysis requires a comprehensive set of isotopically labeled internal standards for accurate quantification via the isotope dilution method. nih.gov
Method Development and Validation for Environmental Analysis
The development of reliable analytical methods for 2,7-DCDF in environmental samples is a complex process that must address the challenges of ultra-trace concentration levels and complex sample matrices such as soil, sediment, water, and air. nih.govnih.govepa.govusgs.gov The primary goal is to develop a method that is sensitive, specific, accurate, and precise.
A typical analytical workflow for environmental samples involves several key stages:
Sample Extraction: The initial step is to efficiently remove the target analytes from the sample matrix. Common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE).
Sample Cleanup: Environmental extracts contain a multitude of co-extracted compounds that can interfere with the analysis. epa.gov A multi-step cleanup procedure is therefore essential. This often involves liquid chromatography on various sorbents.
Instrumental Analysis: The cleaned extract is then analyzed by HRGC/HRMS for separation, detection, and quantification. nih.gov
Common Sorbents Used in PCDF Sample Cleanup:
| Sorbent | Purpose |
| Silica Gel | Often acid-modified, to remove non-polar interferences. |
| Alumina | To remove certain polar interferences. |
| Activated Carbon | To separate planar molecules like PCDFs from non-planar compounds like PCBs. |
This table summarizes common practices in environmental analysis of persistent organic pollutants. nih.govresearchgate.net
Method validation is a critical component to ensure the reliability of the analytical data. researchgate.net This process involves demonstrating that the method is suitable for its intended purpose by evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). eurofins.com
Quality Assurance and Quality Control Protocols
Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are integral to the analysis of 2,7-DCDF to ensure the generation of legally defensible and scientifically sound data. nih.govepa.gov These protocols are typically defined in standardized methods, such as those from the U.S. Environmental Protection Agency (EPA). apvma.gov.auepa.gov
Key QA/QC measures include:
Method Blanks: Analyzing a blank sample through the entire analytical process to check for contamination in the laboratory. eurofinsus.com
Laboratory Control Samples (LCS): Analyzing a clean matrix spiked with a known amount of analytes to assess the accuracy and precision of the method.
Isotopically Labeled Standards: Adding a known amount of ¹³C-labeled analogues of the target compounds to every sample before extraction. This allows for the correction of losses during sample preparation and analysis (isotope dilution method). eurofinsus.com
Matrix Spike/Matrix Spike Duplicates (MS/MSD): Spiking a sample with a known concentration of analytes to evaluate the effect of the sample matrix on the analytical method's performance.
Ongoing Precision and Recovery (OPR): A standard used to measure the laboratory's ongoing performance. eurofinsus.com
Interlaboratory Comparison and Proficiency Testing Studies
To ensure consistency and comparability of data among different analytical laboratories, interlaboratory comparison and proficiency testing (PT) studies are essential. dioxin20xx.orgmit.edu In these studies, a homogenous reference material containing a known or unknown concentration of PCDFs is sent to multiple laboratories for analysis. wur.nlresearchgate.net
The results from the participating laboratories are then statistically compared to a reference value. This process helps to:
Identify potential biases in analytical methods used by different laboratories.
Provide laboratories with an external measure of their performance and an opportunity for improvement.
Performance in these studies is often evaluated using z-scores, which indicate how far a laboratory's result is from the mean value of all participants. wur.nl
Reference Materials Development
The availability of high-quality reference materials is fundamental for the validation of analytical methods and for ongoing quality control. nih.govnih.gov Certified Reference Materials (CRMs) are materials that have one or more property values certified by a technically valid procedure, accompanied by a certificate. researchgate.netnemc.us
For PCDF analysis, CRMs are typically developed using natural environmental matrices (e.g., sediment, fish tissue, fly ash) that contain a range of PCDF congeners at environmentally relevant concentrations. nih.gov The certification process for these materials is a rigorous one, often involving an interlaboratory study with expert laboratories to establish the certified concentration values and their uncertainties. researchgate.net These CRMs serve as an invaluable tool for laboratories to validate their analytical methods and ensure the accuracy of their measurements. nih.gov
Novel Analytical Approaches (e.g., Immunoassay for Screening)
While HRGC/HRMS is the definitive method for PCDF analysis, it is also time-consuming and expensive. This has led to the development of more rapid and cost-effective screening methods, such as immunoassays. nih.govnih.gov
Immunoassay-based methods, like the Enzyme-Linked Immunosorbent Assay (ELISA), use antibodies that can specifically bind to certain PCDF congeners. epa.govepa.gov These assays are often designed to respond to the most toxic congeners (those with chlorine atoms in the 2, 3, 7, and 8 positions) in a manner that correlates with their toxic equivalency factors (TEFs). epa.gov This allows the assay to provide a result in terms of a total toxic equivalent (TEQ) concentration.
These screening methods are particularly useful for:
Rapidly assessing a large number of samples to identify those that may require further analysis by HRGC/HRMS.
On-site analysis in emergency situations.
Monitoring remediation efforts where a quick turnaround of results is needed.
It is important to note that immunoassays are screening tools and may be subject to cross-reactivity with other compounds. Therefore, any positive results from an immunoassay should be confirmed by a more definitive method like HRGC/HRMS. nih.gov
Theoretical and Computational Studies of 2,7 Dichlorodibenzofuran
Quantum Chemical Calculations for Molecular Reactivity and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular-level properties of 2,7-Dichlorodibenzofuran. researchgate.net These calculations provide a detailed picture of the electron distribution and energy landscape of the molecule, which in turn governs its reactivity and physical properties.
Studies on the broader class of polychlorinated dibenzofurans (PCDFs) have utilized various quantum chemical methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT (commonly with the B3LYP functional), to investigate molecular characteristics. nih.govacs.org These computational approaches are used to fully optimize the molecular geometry and calculate a range of electronic descriptors that are critical for understanding chemical behavior. researchgate.net
For a specific congener like this compound, these calculations can determine key parameters related to its stability and reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests lower reactivity. worldscientific.com
Other calculated properties include the molecule's total energy, enthalpy of formation, Gibbs free energy, and electronic spatial extent. acs.orgworldscientific.com These thermodynamic parameters help predict the relative stability of different PCDF congeners. acs.org Electric properties such as dipole moment, polarizability, and hyperpolarizability can also be calculated to understand intermolecular interactions, which are important for processes like binding to environmental matrices. researchgate.net
| Quantum Chemical Descriptor | Significance for Molecular Reactivity and Structure |
|---|---|
| Total Energy (ET) | Indicates the overall stability of the molecular structure. Lower energy corresponds to higher stability. |
| Enthalpy of Formation (ΔHf) | Represents the energy change when the compound is formed from its constituent elements, indicating thermodynamic stability. acs.org |
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; relates to the molecule's potential to act as an electron donor. |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; relates to the molecule's potential to act as an electron acceptor. researchgate.net |
| HOMO-LUMO Energy Gap | The energy difference between HOMO and LUMO; a larger gap generally implies higher kinetic stability and lower chemical reactivity. worldscientific.com |
| Dipole Moment | Measures the polarity of the molecule, influencing its solubility and interaction with polar environmental media. researchgate.net |
| Polarizability | Describes the molecule's ability to form induced dipoles, affecting its intermolecular van der Waals forces. researchgate.net |
Structure-Activity Relationship (SAR) Studies for Environmental Fate
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are predictive tools that link the structural features of a chemical to its activity or properties. oup.com For this compound, SAR and QSAR models are essential for predicting its environmental fate, including its persistence, bioaccumulation potential, and degradation rates, based on its molecular structure. scispace.com
The environmental behavior of PCDFs is strongly dependent on the number and position of chlorine atoms on the dibenzofuran (B1670420) backbone. SAR studies have shown that increasing chlorination generally leads to higher lipophilicity (tendency to partition into fats) and lower water solubility, which in turn affects environmental partitioning and bioaccumulation.
QSAR models formalize these relationships by using molecular descriptors, often derived from quantum chemical calculations, to predict specific endpoints. worldscientific.com For example, QSAR models have been developed to estimate key physical-chemical properties that govern environmental fate:
n-Octanol/Water Partition Coefficient (log KOW): This parameter is a measure of a chemical's lipophilicity and is a key indicator of its potential to bioaccumulate in organisms. QSAR studies show that for PCDFs, log KOW values increase with the degree of chlorination. worldscientific.com
Water Solubility (SW): A compound's solubility affects its mobility in aquatic systems. QSAR models demonstrate that water solubility decreases as the number of chlorine atoms increases. worldscientific.com
Atmospheric Degradation: The primary degradation pathway for PCDFs in the atmosphere is reaction with hydroxyl (OH) radicals. nih.gov QSAR models have been developed to predict the rate constants (kOH) for these reactions. The position of chlorine atoms significantly influences the reaction rate, as they affect the electron density of the aromatic rings where the OH radical attacks. nih.gov
| Structural Feature / Descriptor | Influence on Environmental Fate Property |
|---|---|
| Number of Chlorine Atoms | Increasing chlorine number generally increases log KOW, decreases water solubility, and decreases vapor pressure. |
| Position of Chlorine Atoms | Affects molecular planarity, dipole moment, and susceptibility to degradation. Substitution at lateral positions (2, 3, 7, 8) is particularly important for biological activity. nih.gov |
| Molecular Surface Area / Volume | Larger molecules tend to have lower water solubility and higher partitioning into organic phases. |
| LUMO-HOMO Energy Gap (ELUMO-EHOMO) | A smaller energy gap has been correlated with lower water solubility and higher lipophilicity in PCDF congeners. worldscientific.com |
| Electronic Spatial Extent (Re) | PCDFs with a larger electronic spatial extent tend to be less soluble in water. worldscientific.com |
Environmental Fate and Transport Modeling Approaches
To understand the distribution and long-term behavior of this compound in the environment, scientists use mathematical fate and transport models. nih.gov These models integrate the chemical's properties with environmental parameters to simulate its movement and transformation across different media.
Multimedia environmental models are used to simulate the fate of chemicals in the entire environment, which is treated as a system of interconnected compartments: air, water, soil, and sediment. epa.gov Fugacity-based models are a common and powerful type of multimedia model. nih.gov Fugacity can be understood as the "escaping tendency" of a chemical from a particular phase. tul.cz At equilibrium, the fugacities of a chemical in all compartments are equal.
These models are often categorized into different "levels" of complexity: nih.govulisboa.pt
Level I: Assumes the environment is a closed system at equilibrium. It calculates the partitioning of a fixed amount of chemical among compartments.
Level II: Also assumes equilibrium but treats the environment as an open system with continuous emissions, advection (inflow/outflow), and degradation processes.
Level III: This is the most widely used level for screening purposes. It drops the assumption of equilibrium between all compartments, allowing for different fugacities in each medium. It calculates steady-state concentrations based on emissions, degradation, and intermedia transport rates (e.g., deposition from air to water, volatilization from water to air). nih.gov
Level IV: A dynamic or unsteady-state model that describes how concentrations and distributions change over time in response to changing emissions. nih.govresearchgate.net
For a persistent and semi-volatile compound like this compound, these models can predict its ultimate environmental sink. Studies using fugacity models for PCDFs have shown that these compounds tend to partition predominantly into soil and sediment due to their low water solubility and high affinity for organic matter. nih.govnih.gov
| Process | Description | Relevant Compartments |
|---|---|---|
| Advection | Transport of the chemical into or out of the defined model environment by bulk flow (e.g., wind, water currents). | Air, Water |
| Degradation | Chemical transformation through processes like photolysis, hydrolysis, or biodegradation. | Air, Water, Soil, Sediment |
| Wet/Dry Deposition | Removal of the chemical from the atmosphere to the Earth's surface via precipitation (wet) or gravitational settling of particles (dry). | Air to Water/Soil |
| Volatilization | Transfer of the chemical from water or soil surfaces to the atmosphere. | Water/Soil to Air |
| Sedimentation | Deposition of particle-bound chemical from the water column to the bottom sediment. | Water to Sediment |
Due to its semi-volatile nature, this compound can undergo long-range atmospheric transport (LRT), allowing it to travel far from its original sources. eurochlor.org Atmospheric transport models are crucial for understanding this phenomenon and predicting deposition patterns on regional and global scales. acs.org These models use meteorological data (like wind speed and direction) and chemical properties to simulate the movement, transformation, and removal of pollutants in the atmosphere. osti.gov
There are two main types of atmospheric transport models:
Eulerian (Grid) Models: The model domain is divided into a fixed three-dimensional grid. The model calculates the change in the concentration of a pollutant in each grid cell over time by solving mass balance equations that account for emissions, transport into and out of the cell, chemical reactions, and deposition. These models are computationally intensive but provide a comprehensive picture of air quality over a large area.
Lagrangian (Trajectory) Models: These models simulate the transport of numerous "parcels" or "particles" of air as they are carried by the wind. univie.ac.atbu.edu The models track the trajectory of these parcels and simulate the chemical and physical processes affecting the pollutant within them. Lagrangian models are particularly useful for identifying source-receptor relationships (i.e., linking a pollution source to a specific downwind location). univie.ac.at A well-known example is the HYSPLIT model. bu.edu
Modeling studies of PCDFs have confirmed that atmospheric transport is a primary pathway for their distribution into remote ecosystems like the Arctic. acs.org
| Model Type | Principle of Operation | Typical Application |
|---|---|---|
| Eulerian | Calculates concentrations in a fixed grid by solving mass balance equations for each cell. | Regional and global air quality forecasting; simulating the overall distribution of pollutants. |
| Lagrangian | Simulates the trajectories of individual air parcels or particles released from a source. bu.edu | Source-receptor analysis; tracking the path of a specific pollution plume; emergency response. |
Once deposited from the atmosphere or released directly into water bodies, the fate and transport of this compound are governed by aquatic processes. Aquatic transport models simulate how the compound moves and is transformed within rivers, lakes, and estuaries. mdpi.com
Key processes included in these models are:
Advection and Dispersion: The transport of the chemical downstream by water currents (advection) and its mixing due to turbulence (dispersion).
Partitioning: Because of its hydrophobicity, this compound will partition between the water column and suspended particulate matter, as well as dissolved organic carbon. This partitioning strongly influences its transport and bioavailability.
Sedimentation and Resuspension: The chemical bound to suspended particles can settle to the bottom sediment (sedimentation). Conversely, bottom sediments can be stirred up and reintroduced into the water column (resuspension). For persistent compounds like PCDFs, sediments often become a long-term reservoir. researchgate.net
Degradation: While slow, degradation processes such as photolysis (in sunlit surface waters) and microbial biodegradation can occur and are included in more complex models.
Models like the Water Quality Analysis Simulation Program (WASP) are comprehensive tools that can simulate the transport and fate of various organic pollutants, including compounds like this compound, in diverse aquatic systems. mdpi.com The QWASI (Quantitative Water–Air Sediment Interaction) model, which is a fugacity-based model, is specifically designed to simulate the fate of organic pollutants in lakes. mdpi.com
| Process | Description |
|---|---|
| Advection | Downstream transport of the dissolved and particle-bound chemical by the mean flow of water. |
| Dispersion | Spreading and mixing of the chemical due to turbulence and velocity gradients in the water body. |
| Sorption/Partitioning | Equilibrium partitioning of the chemical between the dissolved phase and solid phases (suspended sediments, bed sediments). |
| Sedimentation | Gravitational settling of particles with the adsorbed chemical from the water column to the bed sediment. |
| Burial | The process by which contaminated sediments are covered by new, cleaner layers of sediment, effectively isolating the pollutant. researchgate.net |
| Volatilization | Transfer of the dissolved chemical from the water surface to the atmosphere. |
Environmental Management and Remediation Strategies for 2,7 Dichlorodibenzofuran
Pollution Control Technologies
Controlling the release of 2,7-DCDF into the environment is the first line of defense. This is primarily achieved through advanced emission control technologies in industrial processes, particularly in incineration, which is a major source of dioxins and furans.
Incineration is a thermal treatment process used for waste reduction and disposal. However, it can also be a significant source of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), including 2,7-DCDF. Modern incinerators are equipped with sophisticated air pollution control devices (APCDs) to minimize these emissions.
Catalytic oxidation is a promising technology for the destruction of PCDD/Fs in flue gases. This process utilizes a catalyst to facilitate the oxidation of these compounds at lower temperatures than conventional incineration, converting them into less harmful substances like carbon dioxide, water, and hydrogen chloride. While specific data for the catalytic oxidation of 2,7-DCDF is limited, studies on model compounds and mixtures of PCDD/Fs have demonstrated high destruction efficiencies.
High-temperature incineration, when operated under optimal conditions (e.g., high temperatures, long residence times, and sufficient oxygen), can achieve high destruction and removal efficiencies (DREs) for PCDD/Fs. For instance, thermal treatment of heavily contaminated soil has shown over 99.99% removal efficiency for total PCDD/Fs. nih.gov Industrial waste incinerators employ a variety of APCDs, including activated carbon injection, fabric filters, and scrubbers, which work in concert to capture and destroy these pollutants. epa.gov The combination of inhibitors and a fabric filter with active carbon injection in a full-scale municipal solid waste incinerator effectively reduced total PCDD/F by 98.81% and toxic PCDD/F by 99.32% from flue gas. semanticscholar.org
Table 1: Performance of Emission Control Technologies for Dioxins and Furans
| Technology | Target Pollutants | Typical Removal/Destruction Efficiency | Key Operating Principles |
| Catalytic Oxidation | PCDD/Fs, VOCs | >95% | Oxidation at lower temperatures facilitated by a catalyst. |
| High-Temperature Incineration with APCDs | PCDD/Fs and other organic pollutants | >99.99% | High-temperature combustion followed by flue gas cleaning. |
| Activated Carbon Injection (ACI) | PCDD/Fs, Mercury | 90-99% | Adsorption of pollutants onto activated carbon particles. |
| Fabric Filters (Baghouses) | Particulate matter, Adsorbed PCDD/Fs | >99% for particulates | Filtration of flue gas through fabric bags. |
Remediation Technologies
For environments already contaminated with 2,7-DCDF, various remediation technologies are available to reduce concentrations and mitigate risks. These technologies can be broadly categorized into biological, chemical, and physical methods.
Bioremediation utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. Several bacterial and fungal strains have shown the ability to degrade chlorinated dibenzofurans.
One of the most studied bacteria for this purpose is Sphingomonas sp. strain RW1. This bacterium can catabolize 2,7-Dichlorodibenzofuran, yielding metabolites such as 6-chloro- and 7-chloro-2-methyl-4H-chromen-4-one. nih.gov The degradation pathway involves an initial dioxygenolytic attack on either the substituted or non-substituted aromatic nucleus of the molecule. researchgate.net
The white-rot fungus Phlebia lindtneri has also demonstrated the ability to metabolize 2,7-Dichlorodibenzo-p-dioxin (B167052) (a structurally similar compound) and 2,8-dichlorodibenzofuran (B1206507). In one study, P. lindtneri degraded 2,7-diCDD, with only 45% of the initial amount remaining after a 20-day incubation period. oup.comoup.comnih.gov The fungus metabolizes these compounds through hydroxylation. oup.comoup.comnih.gov
Table 2: Bioremediation of this compound and Related Compounds
| Microorganism | Compound | Degradation/Metabolism | Metabolites Identified |
| Sphingomonas sp. strain RW1 | This compound | Catabolized | 6-chloro- and 7-chloro-2-methyl-4H-chromen-4-one nih.gov |
| Phlebia lindtneri | 2,7-Dichlorodibenzo-p-dioxin | 55% degradation in 20 days oup.comoup.comnih.gov | Hydroxy-diCDD oup.comoup.comnih.gov |
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While specific studies on the application of AOPs to 2,7-DCDF are not widely available, research on similar compounds like tetrachlorodibenzofuran (TCDF) provides insight into the potential effectiveness of these technologies.
Photocatalytic degradation using titanium dioxide (TiO2) is a well-studied AOP. Studies have shown that TiO2-based nanocomposites can be effective in the photodegradation of 2,3,7,8-TCDF. For example, a Ti-Si oxide composite was found to decompose TCDF with 98–99% degradation occurring after 70 minutes of UV irradiation. nih.govmdpi.com The degradation byproducts were found to be lower chlorinated congeners, indicating a reduction in toxicity. nih.gov Doping TiO2 with metal ions like Fe3+ and Ce3+ has been shown to improve the photocatalytic activity for the degradation of gaseous dibenzofuran (B1670420). nih.gov
Sequestration and adsorption are processes that reduce the bioavailability and mobility of contaminants in the environment by binding them to solid matrices.
Activated carbon is a highly effective adsorbent for a wide range of organic pollutants, including PCDD/Fs. nih.gov Its large surface area and porous structure allow for the efficient capture of these molecules from both liquid and gas phases. nih.govhydronixwater.com Studies have shown very high removal efficiencies of PCDDs (94.7%-98.0%) and PCDFs (99.7%-99.8%) from hexane (B92381) solutions using activated carbon. nih.gov The adsorption of PCDD/Fs onto activated carbon is often described by linear or Freundlich isotherm models. nih.gov
In soil and sediment, the organic matter content plays a crucial role in the sequestration of hydrophobic organic compounds like 2,7-DCDF. These compounds tend to partition into the soil organic matter, which can reduce their availability for uptake by organisms and transport in the environment.
Table 3: Adsorption of Dioxins and Furans
| Adsorbent | Target Pollutants | Adsorption Efficiency/Capacity | Isotherm Model |
| Activated Carbon | PCDDs and PCDFs | 94.7%-99.8% removal from hexane nih.gov | Linear, Freundlich nih.gov |
| Soil Organic Matter | Hydrophobic Organic Compounds | Varies with organic matter content | Partitioning |
Waste Management Implications
Wastes containing 2,7-DCDF and other dioxins and furans are considered hazardous and are subject to strict management and disposal regulations. In the United States, the Environmental Protection Agency (EPA) regulates these wastes under the Resource Conservation and Recovery Act (RCRA).
Wastes from the production or manufacturing use of tri-, tetra-, and pentachlorophenols and their derivatives, which can contain 2,7-DCDF as a byproduct, are listed as hazardous wastes. epa.gov Specifically, residues from the incineration or thermal treatment of soil contaminated with certain dioxin-containing wastes are designated with the EPA hazardous waste code F027. epa.govwku.edu
The management of these wastes requires special precautions to prevent releases to the environment. epa.gov This includes storage in secure containers, transportation by licensed haulers, and disposal in permitted hazardous waste landfills or treatment in licensed facilities. actenviro.com Thermal treatment technologies, such as high-temperature incineration and thermal desorption, are often employed for the final disposal of these wastes to ensure the destruction of the toxic compounds. nih.govnih.govnih.gov
Incineration Residue Analysis
Incineration processes, particularly of municipal solid waste (MSW), medical waste, and hazardous materials, are recognized as significant anthropogenic sources of polychlorinated dibenzofurans (PCDFs), the chemical family to which this compound belongs. nih.gov These compounds are not typically present in the initial waste stream but are formed as unintentional byproducts during thermal processes involving organic matter and chlorine. nih.govpops.int The formation can occur through incomplete combustion or via de novo synthesis in the post-combustion zone of incinerators. researchgate.net Consequently, PCDFs become concentrated in the solid residues of incineration: fly ash and bottom ash. aaqr.org
Fly ash, which consists of fine particles carried in the flue gas, and bottom ash, the non-combustible residue left in the furnace, serve as major reservoirs for these pollutants. aaqr.org The concentration and congener profiles of PCDFs in these residues can vary significantly based on the incinerator's design, operational conditions (such as temperature and combustion efficiency), the composition of the waste feed, and the type of air pollution control devices used. researchgate.net Studies analyzing these residues are crucial for understanding the emission characteristics of incinerators and for the proper management and disposal of the ash, which is often classified as hazardous waste. zerowasteeurope.eu
The following table summarizes findings on PCDF concentrations in incineration residues from various studies. It is important to note that concentrations are often reported as a total for the PCDF class or as a combined total for PCDDs and PCDFs.
| Incinerator/Process Type | Residue Type | PCDD/F Concentration Range | Key Findings | Reference |
|---|---|---|---|---|
| Municipal Solid Waste Incinerator (MSWI) | Fly Ash | 13.40–292.9 ng/g | PCDD/F concentrations varied greatly among different thermal industrial processes. | researchgate.net |
| Municipal Solid Waste Incinerator (MSWI) | Bottom Ash | Variable, generally lower than fly ash | The majority of total PCDD/Fs-TEQ were found in both bottom and fly ashes, highlighting the need for careful disposal. | aaqr.org |
| Medical Waste Incinerator | Bottom Ash | ΣPAHs ranged from 10.30 to 38.14 mg/kg (Note: Data for PAHs, not PCDFs) | Bottom ash from medical waste incinerators can contain high levels of other persistent organic pollutants like PAHs. | nih.gov |
| Vietnamese Industrial & Municipal Waste Incinerators | Fly Ash & Bottom Ash | Levels of Σ12CBzs were higher in bottom ash (median 25.3 ng/g) than in fly ash (median 7.30 ng/g) (Note: Data for Chlorobenzenes) | Profiles of related chlorinated compounds vary significantly between sample types and incinerators. | researchgate.net |
Regulatory Context and Policy Implications for Environmental Pollutants
The regulation of this compound is embedded within the broader international policy framework designed to control persistent organic pollutants (POPs). These policies are not directed at individual PCDF congeners but at the entire class of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) due to their shared chemical properties and formation mechanisms. The primary policy implication is that this compound, as a PCDF, is subject to stringent international controls aimed at minimizing and ultimately eliminating its release into the environment.
These compounds are listed under Annex C of the Stockholm Convention on Persistent Organic Pollutants, which addresses unintentionally produced chemicals. pops.intpops.int This listing obligates signatory parties to take measures to reduce or eliminate releases from anthropogenic sources. pops.int The key policy implications include:
National Action Plans: Parties to the Convention are required to develop national action plans that identify, characterize, and address the release of unintentional POPs like PCDFs. pops.int
Best Available Techniques (BAT) and Best Environmental Practices (BEP): Signatories must promote and, for new sources, require the use of BAT and BEP for major source categories of unintentional POPs. pops.int This directly impacts industries known to generate PCDFs, such as waste incineration, cement kilns firing hazardous waste, and certain metallurgical processes. pops.intunece.org
Emission Inventories: The development and maintenance of emission inventories for PCDD/Fs are required to track progress in reducing releases over time. ciel.org
The regional Protocol on Persistent Organic Pollutants to the 1979 Convention on Long-Range Transboundary Air Pollution (LRTAP) also targets PCDFs. unece.orgstate.gov This agreement requires parties to reduce their total annual emissions of PCDD/Fs from the levels in a chosen base year and mandates the use of specific limit values for emissions from sources like municipal waste incineration. unece.org These international treaties drive national regulations and create a top-down pressure on industries to invest in cleaner technologies and better waste management practices to minimize the formation and release of compounds like this compound.
International Monitoring Programs
To assess the effectiveness of international treaties and track the environmental concentrations of POPs, several international monitoring programs have been established. These programs are essential for understanding the long-range transport of pollutants and for determining whether regulatory actions are leading to a decrease in environmental levels.
The most significant of these is the Global Monitoring Plan (GMP) for the Stockholm Convention. pops.intwikipedia.org The GMP was established to provide a harmonized framework for collecting comparable data on the presence of POPs across all regions of the world. wikipedia.orggreenpolicyplatform.org The program's objective is to identify changes in POP concentrations over time and to provide data for the Convention's effectiveness evaluation. pops.int The GMP uses core media such as air, human milk, and human blood to assess the background levels of POPs away from local "hot spots." wikipedia.org Data is gathered from existing national and international programs and through capacity-building activities in developing countries. wikipedia.orgunep.org The United Nations Environment Programme (UNEP) and the World Health Organization (WHO) collaborate on aspects of this monitoring, particularly the human milk survey, which tracks human exposure to POPs. unep.org
The European Monitoring and Evaluation Programme (EMEP) , under the UNECE Convention on Long-Range Transboundary Air Pollution (CLRTAP), is another critical program. ciel.org EMEP provides scientific data on the emissions, atmospheric transport, and deposition of air pollutants. This includes developing emission inventories and modeling the transboundary movement of POPs, which supports the verification of compliance with the Protocol on POPs and helps guide policy decisions. ciel.org
Future Research Directions in 2,7 Dichlorodibenzofuran Science
Advancements in Analytical Sensitivity and Specificity
The accurate detection and quantification of 2,7-Dichlorodibenzofuran in complex environmental matrices is fundamental to assessing its distribution and risk. Future advancements in analytical chemistry are expected to provide more sensitive and specific methods for its measurement.
High-Resolution Mass Spectrometry (HRMS) stands out as a powerful technique for the analysis of halogenated compounds like this compound. longdom.org Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within sub-parts-per-million levels, which allows for the confident identification of compounds in intricate mixtures. longdom.org This level of precision is crucial for distinguishing between molecules with similar masses and for assigning elemental compositions. longdom.org The application of hybrid tandem mass spectrometry has shown promise in eliminating interferences from other compounds, such as polychlorinated biphenyls, which can complicate analysis using HRMS alone. nih.gov
Future research will likely focus on the continued development and application of advanced mass spectrometry techniques, such as Time-Of-Flight (TOF), Fourier Transform Ion Cyclotron Resonance (FT-ICR), and Orbitrap mass analyzers, to further enhance detection limits, linearity, and reproducibility. longdom.orgnih.gov The goal is to achieve routine detection of this compound at ultra-trace levels, providing a more detailed picture of its environmental prevalence. The use of techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) will continue to be important for the unambiguous identification of degradation products. researchgate.net
Table 1: Comparison of Mass Spectrometry Techniques for Dibenzofuran (B1670420) Analysis
| Technique | Key Advantages | Limitations | Relevance to this compound |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | High accuracy and precision, confident compound identification. longdom.org | Can have interferences from other compounds. nih.gov | Essential for accurate quantification in complex environmental samples. |
| Hybrid Tandem Mass Spectrometry (MS/MS) | Eliminates interferences from compounds like PCBs. nih.gov | Lower detection limit, linearity, and reproducibility compared to HRMS. nih.gov | Improves specificity of detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides stable molecular ion peaks and diagnostic fragment ions for identification. researchgate.net | May have lower resolution compared to HRMS. | Crucial for identifying degradation products and metabolites. |
Elucidation of Novel Degradation Pathways
Understanding the mechanisms by which this compound is transformed in the environment is critical for predicting its persistence and developing effective remediation strategies. Research into novel degradation pathways, particularly those mediated by microorganisms, is a key area of future investigation.
Microbial degradation of chlorinated dibenzofurans has been observed in various bacteria and fungi. scialert.netproquest.comoup.com The initial step in the aerobic degradation of dibenzofuran often involves a dioxygenase enzyme that attacks the aromatic ring. ethz.ch For instance, some bacteria utilize an angular dioxygenation at the 4 and 4a positions, adjacent to the ether bridge. nih.gov
Several bacterial strains have demonstrated the ability to degrade dichlorinated dibenzofurans. For example, Bacillus sp. SS2 and Serratia sp. SSA1 have shown significant removal of 2,8-dichlorodibenzofuran (B1206507). proquest.com The fungus PL1 has been shown to degrade 2,7-Dichlorodibenzo-p-Dioxin (B167052), a structurally similar compound, with intermediates such as 4-Chlorocatechol and 3,5-Dichlorosalicylic acid being identified. scialert.net This suggests that similar pathways may be involved in the degradation of this compound.
Future research will aim to identify and characterize the specific enzymes and genetic pathways responsible for the degradation of this compound in a wider range of microorganisms. This includes exploring both aerobic and anaerobic degradation pathways. The identification of novel metabolites will provide a more complete picture of the transformation processes and the potential for complete mineralization. researchgate.net The study of cometabolic degradation, where the breakdown of the target compound is facilitated by the presence of another growth-promoting substrate, is also a promising avenue of research. nih.gov
Table 2: Microorganisms Involved in the Degradation of Dichlorinated Dibenzofurans and Related Compounds
| Microorganism | Compound Degraded | Key Findings | Reference |
|---|---|---|---|
| Fungus PL1 | 2,7-Dichlorodibenzo-p-Dioxin | Achieved 96% degradation in culture medium over 30 days. scialert.net | scialert.net |
| Bacillus sp. SS2 | 2,8-dichlorodibenzofuran | 86.22% removal. proquest.com | proquest.com |
| Serratia sp. SSA1 | 2,8-dichlorodibenzofuran | 80.97% removal. proquest.com | proquest.com |
| Sphingomonas sp. strain HL7 | Dichlorinated dibenzofurans | Demonstrated a strong ability to degrade dichlorinated derivatives. oup.com | oup.com |
Refinement of Environmental Fate and Transport Models
Predictive models are essential tools for understanding how this compound moves and persists in the environment. researchgate.net Refining these models will lead to more accurate risk assessments and better-informed management decisions.
Environmental fate and transport models consider various processes, including advection, dispersion, retardation, and transformation. uri.edu Multimedia environmental fate models, often based on the concept of fugacity, are used to study the distribution of compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans across different environmental compartments such as air, water, soil, and sediment. nih.gov These models indicate that a major pathway for these compounds is deposition from the atmosphere to soil and water, followed by degradation primarily in soil and sediment. nih.gov
Future research will focus on improving the accuracy of these models by incorporating more detailed and compound-specific data for this compound. This includes refining parameters related to its physical and chemical properties, as well as its transformation and degradation rates under various environmental conditions. cdc.gov Dual-permeability models, which account for water flow in both micropores and macropores in soil, can provide a more realistic simulation of the transport of such compounds in the subsurface. mdpi.comresearchgate.net The integration of site-specific environmental conditions, such as climate and topography, will further enhance the predictive capabilities of these models. cdc.gov
Development of Innovative Remediation Technologies
Developing effective and efficient technologies to remove this compound from contaminated environments is a primary goal of ongoing research. Innovative approaches are being explored to overcome the limitations of traditional remediation methods.
Nanoremediation has emerged as a promising technology for the cleanup of persistent organic pollutants. frontiersin.org Nanoscale zero-valent iron (nZVI) has been shown to be effective in the degradation of chlorinated organic compounds through reductive dechlorination. epa.govnih.gov The high surface-area-to-mass ratio of nanoparticles enhances their reactivity and potential for in-situ remediation of contaminated soil and groundwater. frontiersin.orgmdpi.com
Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down contaminants, is another key area of innovation. researchgate.netnih.gov This approach is considered a sustainable and eco-friendly alternative for treating contaminated sites. nih.gov Research is focused on identifying and optimizing the conditions for microbial degradation of chlorinated dibenzofurans, including the use of microbial consortia and genetic engineering to enhance degradation efficiency. nih.gov Combining different remediation technologies, such as integrating bioremediation with nZVI treatment, may offer synergistic effects and lead to more complete and rapid cleanup. nih.gov Other innovative approaches include the use of activated carbon-based technologies to reduce the bioavailability of such contaminants in sediments. nih.gov
Table 3: Innovative Remediation Technologies for Chlorinated Organic Compounds
| Technology | Mechanism | Advantages | Relevant Contaminants |
|---|---|---|---|
| Nanoremediation (e.g., nZVI) | Reductive dechlorination by nanoscale zero-valent iron. epa.govnih.gov | High reactivity, suitable for in-situ application. frontiersin.orgmdpi.com | Chlorinated organic solvents, polychlorinated biphenyls. frontiersin.org |
| Bioremediation | Microbial degradation of contaminants. researchgate.net | Sustainable and eco-friendly. nih.gov | Dyes, pesticides, and other organic pollutants. nih.gov |
| Activated Carbon Sequestration | Binds hydrophobic organic contaminants, reducing their bioavailability. nih.gov | In-situ application, reduces food chain transfer. nih.gov | PCBs, dioxins, organochlorine pesticides. nih.gov |
Q & A
Q. What are the primary analytical methods for detecting 2,7-Dichlorodibenzofuran in environmental samples?
High-performance liquid chromatography (HPLC) coupled with UV detection is widely used. Critical parameters include:
- Mobile phase : Acetonitrile/water (80:20) with 0.1% glacial acetic acid for optimal separation .
- Column : A 4.6 mm × 15 cm C18 column (e.g., packing L1) at a flow rate of 1.5 mL/min .
- Calibration : Standard solutions of 0.5–1.0 mg/mL in methanol ensure quantification accuracy . This method resolves this compound from co-eluting isomers like 2,8-dichlorodibenzofuran, which is critical for environmental monitoring .
Q. What are the known environmental sources and persistence of this compound?
this compound is a byproduct of incomplete combustion (e.g., waste incineration) and industrial processes involving chlorinated compounds. Its persistence is attributed to:
- Hydrophobicity : Log Kow >5, leading to bioaccumulation in fatty tissues .
- Half-life : Estimated at 1–5 years in soil, depending on microbial activity and redox conditions . Environmental surveys prioritize its detection in contaminated soils and sediments near industrial sites .
Advanced Research Questions
Q. How can researchers optimize microbial degradation pathways for efficient remediation of this compound?
Bacterial strains like Bacillus sp. SS2 and Serratia sp. SSA1 degrade this compound under aerobic conditions. Key factors include:
- Strain selection : Bacillus SS2 achieves 82–86% degradation efficiency, while Serratia SSA1 reaches 70–80% .
- Culture conditions : Optimal pH (6.5–7.5), temperature (30–37°C), and nutrient supplementation (e.g., glucose as a co-substrate) enhance degradation rates .
- Metabolic pathways : Dioxygenase enzymes initiate ring cleavage, followed by dechlorination steps .
| Strain | Substrate | Degradation Efficiency (%) |
|---|---|---|
| Bacillus SS2 | This compound | 82.30 |
| Serratia SSA1 | This compound | 70.80 |
| Data sourced from Saibu et al. (2020) . |
Q. What chromatographic techniques are most effective for resolving this compound from co-occurring isomers?
Isomer-specific analysis requires:
- HPLC with tandem mass spectrometry (LC-MS/MS) : Enhances selectivity for isomers with similar retention times .
- Isocratic elution : Reduces peak broadening and improves resolution of 2,7- and 2,8-isomers .
- Column temperature control : Maintaining 25°C minimizes variability in retention times . Commercial standards for isomers (e.g., 2,7- vs. 2,8-) are essential for method validation .
Q. What experimental approaches are used to assess the isomer-specific toxicity of this compound?
Toxicity studies prioritize:
- In vitro assays : HepG2 liver cells exposed to 0.1–100 µM doses to measure IC50 values for cytotoxicity .
- Ah receptor activation : Luciferase reporter gene assays quantify potency relative to TCDD (toxic equivalency factors) .
- Comparative studies : this compound exhibits lower acute toxicity (LD50 >1000 mg/kg in rodents) compared to 2,3,7,8-TCDD .
Methodological Notes
- Toxicological data : Systematic reviews should follow protocols from the Agency for Toxic Substances and Disease Registry, which prioritize PubMed, TOXCENTER, and regulatory databases (2018–2022 literature) .
- Synthesis pathways : Radical-radical dimerization of chlorinated precursors (e.g., 2-MCP) on copper oxide surfaces yields this compound, as described in Scheme 4.29 of relevant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
